molecular formula C10H8O4 B1681571 Scopoletin CAS No. 92-61-5

Scopoletin

Cat. No.: B1681571
CAS No.: 92-61-5
M. Wt: 192.17 g/mol
InChI Key: RODXRVNMMDRFIK-UHFFFAOYSA-N
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Mechanism of Action

Scopoletin, also known as 6-methoxy-7-hydroxycoumarin, is a naturally occurring coumarin found in various medicinal and edible plants . It has been recognized for its potential therapeutic and chemopreventive properties .

Target of Action

This compound has been shown to interact with a variety of targets, contributing to its broad range of pharmacological activities. It is an inhibitor of various enzymes, including choline acetyltransferase, acetylcholinesterase, and monoamine oxidase . It also interacts with human umbilical vein endothelial cells, obstructing VEGFR2 autophosphorylation .

Mode of Action

This compound’s mode of action is largely attributed to its interactions with its targets. For instance, it inhibits in vitro tube formation, proliferation, and migration in human umbilical vein endothelial cells by obstructing VEGFR2 autophosphorylation and inhibiting ERK1/2, p38 MAPK, and Akt activation .

Biochemical Pathways

This compound’s action affects multiple signaling pathways. These include the nuclear erythroid factor-2 (NEF2)-related factor-2 (NRF-2), apoptosis/p53 signaling, nuclear factor-κB (NF-κB) signaling, autophagy signaling, hypoxia signaling, signal transducer and activator of transcription-3 (STAT3) signaling, Wnt-β signaling, and Notch signaling . These pathways are associated with the anti-inflammatory and anti-tumorigenesis potential of this compound .

Pharmacokinetics

Pharmacokinetic studies have demonstrated the low bioavailability, rapid absorption, and extensive metabolism of this compound . These properties may be associated with its poor solubility in aqueous media .

Result of Action

This compound exhibits a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammation, anti-angiogenesis, anti-oxidation, antidiabetic, antihypertensive, hepatoprotective, and neuroprotective properties, and immunomodulatory effects . It also shows maximum antifungal activity against Trichophyton mentagrophytes, Aspergillus niger, and Candida albicans .

Action Environment

This compound is a low-molecular-weight phytoalexin biosynthesized in various plants to overcome microbial attacks . Its presence in nature is often related to the defense mechanism of plants towards infection by parasites and microbes . The environment, therefore, plays a crucial role in the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Scopoletin is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The presence of this compound is often related to the defense mechanism of plants towards infection by parasites and microbes .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions: Scopoletin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, and substituted derivatives of this compound .

Comparison with Similar Compounds

Scopoletin’s unique structure and diverse pharmacological activities make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

7-hydroxy-6-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8O4/c1-13-9-4-6-2-3-10(12)14-8(6)5-7(9)11/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODXRVNMMDRFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075368
Record name Scopoletin
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Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] Tan powder; [Acros Organics MSDS], Solid
Record name Scopoletin
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Record name Scopoletin
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CAS No.

92-61-5
Record name Scopoletin
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Record name scopoletin
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Record name Scopoletin
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Record name 7-hydroxy-6-methoxycoumarin
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Record name SCOPOLETIN
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Record name Scopoletin
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Melting Point

204 °C
Record name Scopoletin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034344
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of scopoletin?

A1: this compound has the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol.

Q2: Does this compound exhibit fluorescence?

A2: Yes, this compound is a fluorescent compound. Its fluorescence properties are well-documented, with excitation and emission maxima around 360 nm and 440 nm, respectively [].

Q3: How does this compound interact with horseradish peroxidase?

A3: this compound interacts with horseradish peroxidase (HRP) by preferentially reacting with its intermediate compounds I, II, and III. This interaction forms the basis of this compound's inhibitory effect on HRP-catalyzed reactions, such as the oxidation of indole-3-acetate [].

Q4: Can this compound itself be oxidized by HRP?

A4: Yes, this compound can be oxidized by HRP in the presence of either an electron donor and molecular oxygen, or hydrogen peroxide []. The specific oxidation products vary depending on the reaction pathway.

Q5: What are some of the pharmacological activities reported for this compound?

A5: this compound has shown promising results in preclinical studies, demonstrating anti-inflammatory [, ], antioxidant [, ], anti-diabetic [, , ], anti-hypertensive [], hepatoprotective [], neuroprotective [, ], and anticancer activities [, , ].

Q6: How does this compound exert its anti-inflammatory effects?

A6: this compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-stimulated macrophages [, ]. It also reduces paw swelling and articular index scores in a rat model of adjuvant-induced arthritis, potentially by decreasing angiogenesis in synovial tissues [].

Q7: What is the role of this compound in diabetes?

A7: this compound has demonstrated anti-hyperglycemic effects in both in vitro and in vivo models []. It can stimulate insulin secretion via a KATP channel-dependent pathway in pancreatic β cells []. Additionally, it has been found to ameliorate insulin resistance in high-glucose-induced, insulin-resistant HepG2 cells, potentially by upregulating PPARγ2 expression [].

Q8: Does this compound offer neuroprotective benefits?

A8: Research suggests that this compound might have neuroprotective effects. Studies have indicated its ability to mitigate protein aggregation and neuronal apoptosis, possibly by enhancing the DJ-1/Nrf2/ARE signaling pathway []. These findings highlight its potential in addressing neurodegenerative diseases like Parkinson's disease.

Q9: How does this compound influence bone health, especially in the context of diabetes?

A9: Studies suggest that this compound may have a positive impact on bone health, particularly in individuals with diabetes. Research indicates that it can improve bone turnover in diabetic models by influencing the bone morphogenetic protein-2 (BMP-2) pathway []. Further investigations have shown its potential to enhance bone turnover markers and protect against diabetes-associated bone loss [, ].

Q10: Is this compound metabolized in the body?

A10: Yes, this compound undergoes extensive metabolism, primarily in the liver. One well-known metabolite is isothis compound, formed through O-demethylation by cytochrome P450 enzymes []. The specific enzymes and metabolic pathways involved may influence its pharmacological activity and duration of action.

Q11: Are there any challenges associated with the formulation of this compound?

A11: One of the main challenges in formulating this compound is its poor water solubility, which can limit its bioavailability []. Different strategies, such as encapsulation in nanoparticles or the use of specific drug delivery systems, are being explored to overcome this limitation and improve its therapeutic efficacy.

Q12: What analytical techniques are commonly employed for the detection and quantification of this compound?

A12: Several analytical methods have been developed for analyzing this compound, including high-performance liquid chromatography (HPLC) [, , ], often coupled with UV detection [, ] or mass spectrometry [, ]. These methods offer sensitivity, selectivity, and the ability to quantify this compound in complex matrices like plant extracts and biological samples.

Q13: Is there any information available about the environmental fate and potential impact of this compound?

A13: While this compound is a naturally occurring compound, its release into the environment through various anthropogenic activities might have ecological consequences. Research on its photolytic characteristics in aquatic solutions suggests that it undergoes degradation under different environmental conditions, influenced by factors such as pH, temperature, and light exposure []. Further studies are needed to comprehensively assess its environmental fate, persistence, and potential risks to ecological systems.

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